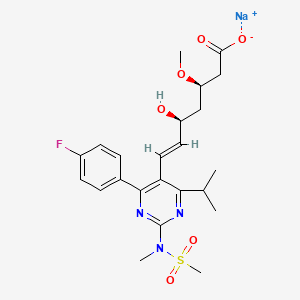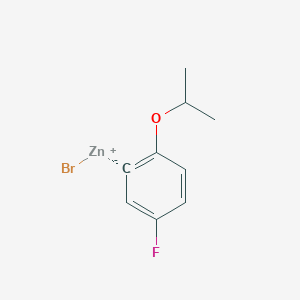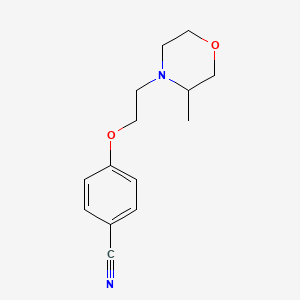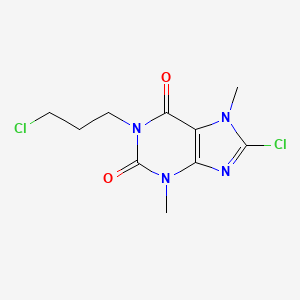
8-Chloro-1-(3-chloropropyl)theobromine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33021430 is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33021430 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD33021430 is scaled up using large reactors and advanced equipment. The process involves continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize waste. Industrial production methods also incorporate safety measures to handle hazardous chemicals and ensure the safety of workers and the environment.
Análisis De Reacciones Químicas
Types of Reactions
MFCD33021430 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: MFCD33021430 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD33021430 often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of MFCD33021430 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD33021430 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: MFCD33021430 is investigated for its therapeutic potential in treating various diseases. It may act as a drug candidate or a lead compound for the development of new medications.
Industry: The compound finds applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially important compounds.
Mecanismo De Acción
The mechanism of action of MFCD33021430 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in a particular biochemical pathway or its therapeutic action in a disease model.
Comparación Con Compuestos Similares
MFCD33021430 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD33021431 and MFCD33021432, may exhibit comparable properties and reactivity.
Uniqueness: MFCD33021430 may possess unique features, such as higher stability, selectivity, or potency, making it more suitable for specific applications. Its distinct chemical structure may also confer advantages in terms of synthesis and scalability.
Propiedades
Fórmula molecular |
C10H12Cl2N4O2 |
|---|---|
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
8-chloro-1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H12Cl2N4O2/c1-14-6-7(13-9(14)12)15(2)10(18)16(8(6)17)5-3-4-11/h3-5H2,1-2H3 |
Clave InChI |
FKHGHIUKMYFPFH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CCCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


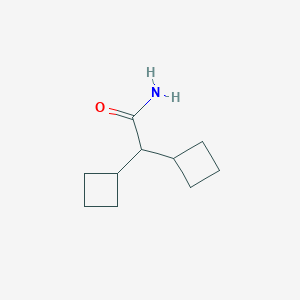
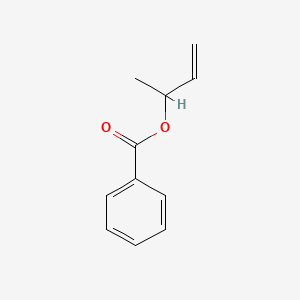
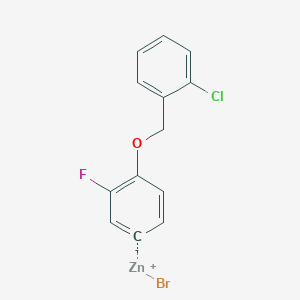
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
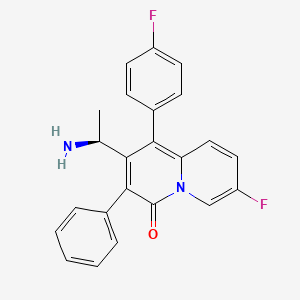

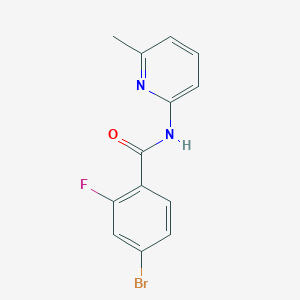
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)

![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
